Ziyuglycoside I

Descripción general

Descripción

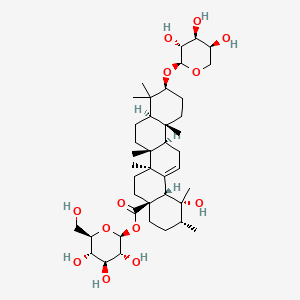

El Ziyu-glucósido I es un compuesto de glucósido de triterpeno aislado de las raíces de Sanguisorba officinalis, una planta comúnmente utilizada en la medicina tradicional china . Es conocido por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y antiarrugas . El compuesto tiene una fórmula molecular de C41H66O13 y un peso molecular de 766.450 g/mol .

Aplicaciones Científicas De Investigación

El Ziyu-glucósido I tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Ziyu-glucósido I ejerce sus efectos a través de varios objetivos y vías moleculares. Regula positivamente la expresión del factor de transcripción 2 relacionado con runt (RUNX2) a través de la activación de la cinasa regulada por señal extracelular 1/2 (ERK1/2), promoviendo la diferenciación de osteoblastos y la mineralización ósea . Además, desencadena el arresto del ciclo celular y la apoptosis mediada por la vía p53, lo que lo convierte en un posible candidato para la terapia contra el cáncer .

Análisis Bioquímico

Biochemical Properties

Ziyuglycoside I has been found to interact with various biomolecules. It triggers cell cycle arrest and apoptosis mediated by p53, which can be a potential agent candidate for treating triple-negative breast cancer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to effectively alleviate arthritis symptoms of collagen-induced arthritis (CIA) mice, including body weight, global score, arthritis index, and a number of swollen joints . It also significantly reduces the thymic index, T cell activity, and RORγt production of ZgI-treated mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact directly with Akt to reduce downstream mTOR activation and inhibit helper T cell 17 (Th17) differentiation, thereby regulating Th17/regulatory T cell (Treg) balance and improving arthritis symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have long-term effects on cellular function. It has been shown to increase the solubility of ZgI, which is beneficial to improve oral bioavailability and enhance biological activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. CIA mice were treated with 5, 10, or 20 mg/kg of this compound, and it was found that this compound treatment effectively alleviated arthritis symptoms of CIA mice .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ziyu-glucósido I se puede sintetizar utilizando una técnica de hidratación en película fina. Este método implica la disolución de fosfatidilcolina, colesterol, Ziyu-glucósido I y vitamina E en un disolvente mixto de cloroformo-metanol (2:1, v/v) mediante ultrasonidos . La solución resultante se somete entonces a una dispersión en película fina para formar liposomas que contienen Ziyu-glucósido I .

Métodos de Producción Industrial

La producción industrial de Ziyu-glucósido I normalmente implica la extracción de las raíces de Sanguisorba officinalis. Las raíces se procesan utilizando cromatografía en columna de gel de sílice y cromatografía líquida de alto rendimiento preparativa (HPLC) para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ziyu-glucósido I experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus actividades biológicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que implican Ziyu-glucósido I incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y pH para garantizar un rendimiento óptimo .

Productos Principales Formados

Los principales productos formados a partir de las reacciones del Ziyu-glucósido I incluyen derivados con propiedades antiinflamatorias y antioxidantes mejoradas. Estos derivados se utilizan a menudo en investigaciones científicas y aplicaciones farmacéuticas posteriores .

Comparación Con Compuestos Similares

El Ziyu-glucósido I es único entre los glucósidos de triterpeno debido a su fuerte actividad hemostática. Compuestos similares incluyen:

- Citronelol-1-O-α-L-arabinofuranosil-(1→6)-β-D-glucopiranósido

- Geraniol-1-O-α-L-arabinofuranosil-(1→6)-β-D-glucopiranósido

- Ácido 3β-[(α-L-arabinopiranósil)oxi]-19α-hidroxi-oleano-12-en-28-oico 28-β-D-glucopiranósido Estos compuestos comparten estructuras glucosídicas similares pero difieren en sus actividades biológicas y aplicaciones específicas .

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBFWOEFOZHMK-MLHVESHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ziyuglycoside I exert its anti-tumor effects?

A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:

- Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].

- Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].

- Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].

Q2: What is the role of this compound in hematopoiesis?

A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:

- Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].

- Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].

- Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].

Q3: How does this compound contribute to the treatment of rheumatoid arthritis?

A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:

- Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].

- Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].

- Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].

Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?

A5: Several analytical techniques are used to characterize and quantify this compound:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.

- Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].

- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].

Q6: What are the key considerations for analytical method validation for this compound?

A6: Validation of analytical methods for this compound involves assessing parameters such as:

- Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].

- Accuracy: Determining the closeness of the measured values to the true value [, , ].

- Precision: Assessing the degree of agreement among repeated measurements [, , ].

- Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].

- Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].

Q7: What is the bioavailability of this compound?

A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].

Q8: What strategies have been explored to enhance the bioavailability of this compound?

A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:

- Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].

- TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].

- Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)